(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule featuring multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(3-chlorophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with oxidative stress pathways, modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-3-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H17BrClNO2 |
---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H17BrClNO2/c28-21-11-9-19(10-12-21)26-14-13-24(32-26)15-20-16-25(18-5-2-1-3-6-18)30(27(20)31)23-8-4-7-22(29)17-23/h1-17H/b20-15+ |
InChI Key |
ZNELJFPBQAPKCB-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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